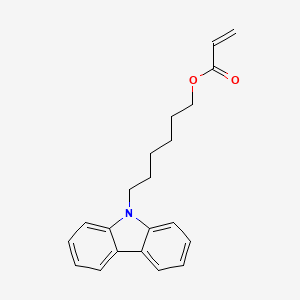
6-(9H-Carbazol-9-yl)hexyl prop-2-enoate
カタログ番号 B8469650
分子量: 321.4 g/mol
InChIキー: UVCSBGQFNPPXJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08309650B2
Procedure details


To a 500 ml three-neck round bottom flask was added 33 g. of 6-carbazol-9-yl-hexan-1-ol, 170 g. toluene, 2.2 g. PTSA, 10.7 g. acrylic acid and 0.07 g. hydroquinone monomethyl ether (MEHQ). The mixture was heated to reflux and the water was removed by azeotropic distillation using a Dean-Stark trap. After five hours of reflux, 1 gram additional acrylic acid was added and the mixture heated for one additional hour. The reaction mixture was cooled to room temperature, washed with 100 g 5% HCl in water, then 100 g. 10% sodium carbonate in water, then 100 g. of saturated brine. The solvent was removed on a rotary evaporator.





Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:13]2[N:12]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.CC1C=CC(S(O)(=O)=O)=CC=1.[C:32](O)(=[O:35])[CH:33]=[CH2:34].COC1C=CC(O)=CC=1>C1(C)C=CC=CC=1>[CH:10]1[C:11]2[N:12]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:32](=[O:35])[CH:33]=[CH2:34])[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)CCCCCCO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(O)C=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a 500 ml three-neck round bottom flask was added 33 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water was removed by azeotropic distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After five hours of reflux
|
|
Duration
|
5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1 gram additional acrylic acid was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated for one additional hour
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 g 5% HCl in water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed on a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)CCCCCCOC(C=C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
